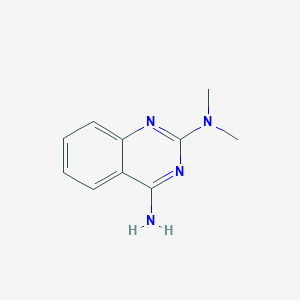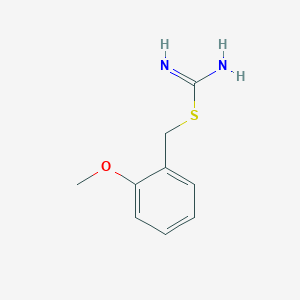
2-Methoxybenzyl imidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxybenzyl imidothiocarbamate (MBITC) is a chemical compound that has been used in various scientific research applications. It is a member of the imidothiocarbamate family, which is known for its diverse biological activities. MBITC has been found to possess unique properties that make it suitable for use in a wide range of scientific studies.
Applications De Recherche Scientifique
2-Methoxybenzyl imidothiocarbamate has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. It has been found to possess potent anti-cancer properties, making it a potential candidate for the development of new cancer therapies. 2-Methoxybenzyl imidothiocarbamate has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases. Additionally, 2-Methoxybenzyl imidothiocarbamate has been found to possess antioxidant properties, which could help protect cells from oxidative damage.
Mécanisme D'action
The mechanism of action of 2-Methoxybenzyl imidothiocarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methoxybenzyl imidothiocarbamate has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the activation of certain signaling pathways involved in inflammation. The exact mechanism of action of 2-Methoxybenzyl imidothiocarbamate is still being studied, and further research is needed to fully understand its effects.
Effets Biochimiques Et Physiologiques
2-Methoxybenzyl imidothiocarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 2-Methoxybenzyl imidothiocarbamate has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, 2-Methoxybenzyl imidothiocarbamate has been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxybenzyl imidothiocarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for use in research. It has also been found to possess potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for use in various scientific studies. However, there are also some limitations to the use of 2-Methoxybenzyl imidothiocarbamate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, 2-Methoxybenzyl imidothiocarbamate may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-Methoxybenzyl imidothiocarbamate. One area of research could focus on further elucidating its mechanism of action, which could help identify new targets for cancer therapy and inflammation treatment. Additionally, the development of 2-Methoxybenzyl imidothiocarbamate analogs with improved potency and selectivity could lead to the development of new drugs for various diseases. Further studies could also explore the use of 2-Methoxybenzyl imidothiocarbamate in combination with other drugs to enhance their therapeutic effects. Overall, the study of 2-Methoxybenzyl imidothiocarbamate holds great promise for the development of new treatments for cancer, inflammation, and oxidative stress.
Méthodes De Synthèse
2-Methoxybenzyl imidothiocarbamate can be synthesized through a simple reaction between 2-methoxybenzylamine and carbon disulfide in the presence of an alkali metal hydroxide. The resulting product is then treated with an acid to obtain the final compound. The synthesis of 2-Methoxybenzyl imidothiocarbamate is relatively straightforward and can be performed using standard laboratory equipment.
Propriétés
Nom du produit |
2-Methoxybenzyl imidothiocarbamate |
|---|---|
Formule moléculaire |
C9H12N2OS |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
(2-methoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
Clé InChI |
OFCQDPPGKXZDIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CSC(=N)N |
SMILES canonique |
COC1=CC=CC=C1CSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



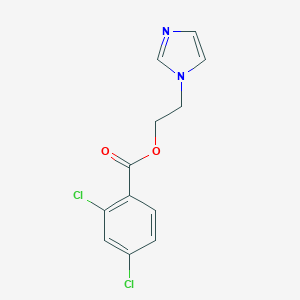
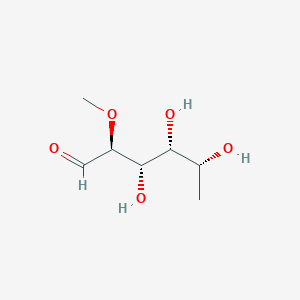
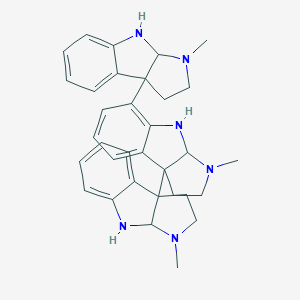
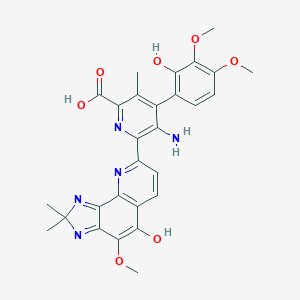



![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)

![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)
